molecular formula C8H5Cl2FO B1374639 1-(4,5-Dichloro-2-fluorophenyl)ethanone CAS No. 1286734-89-1

1-(4,5-Dichloro-2-fluorophenyl)ethanone

Cat. No.: B1374639
CAS No.: 1286734-89-1
M. Wt: 207.03 g/mol
InChI Key: NLCLBCVKLGWCFE-UHFFFAOYSA-N
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Description

1-(4,5-Dichloro-2-fluorophenyl)ethanone is an organic compound with the molecular formula C8H5Cl2FO It is a derivative of ethanone, where the phenyl ring is substituted with two chlorine atoms and one fluorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4,5-Dichloro-2-fluorophenyl)ethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a substituted benzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions typically involve anhydrous conditions and temperatures ranging from 0°C to 50°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of phase transfer catalysts can also enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(4,5-Dichloro-2-fluorophenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the halogen atoms.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones with various functional groups.

Scientific Research Applications

1-(4,5-Dichloro-2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industry: Used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(4,5-Dichloro-2-fluorophenyl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or modulator of specific biochemical pathways, depending on its structural features and the nature of the target. The presence of halogen atoms can enhance its binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

  • 1-(3,5-Dichloro-2-fluorophenyl)ethanone
  • 1-(4-Fluorophenyl)ethanone
  • 1-(2,4-Dichloro-5-fluorophenyl)ethanone

Comparison: 1-(4,5-Dichloro-2-fluorophenyl)ethanone is unique due to the specific positioning of the chlorine and fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with molecular targets. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(4,5-dichloro-2-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO/c1-4(12)5-2-6(9)7(10)3-8(5)11/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLCLBCVKLGWCFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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